molecular formula C19H18ClN3OS3 B12038259 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B12038259
M. Wt: 436.0 g/mol
InChI Key: GZSHRRLXCIZJSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by the amines to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with various molecular targets and pathways. The thiadiazole moiety is known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activity .

Comparison with Similar Compounds

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C19H18ClN3OS3

Molecular Weight

436.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H18ClN3OS3/c1-12-3-8-16(9-13(12)2)21-17(24)11-26-19-23-22-18(27-19)25-10-14-4-6-15(20)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

GZSHRRLXCIZJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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